Menoctone
概要
説明
準備方法
The synthesis of menoctone involves the reaction of 2-hydroxy-1,4-naphthoquinone with 8-cyclohexyloctyl bromide under basic conditions. The reaction typically uses a base such as potassium carbonate in a solvent like dimethylformamide. The product is then purified through recrystallization . Industrial production methods have been optimized to improve yield and reduce costs, including the development of a convergent synthesis method that requires fewer steps and utilizes less expensive reagents .
化学反応の分析
Menoctone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction of this compound can lead to the formation of hydroquinone derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the quinone moiety.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Major products formed from these reactions include different quinone and hydroquinone derivatives .
科学的研究の応用
メノクトンは、その抗マラリア作用について広く研究されています。 メノクトンは、肝臓期のマラリア原虫と対応する赤血球期に対して強力な活性を示すことが分かっています . さらに、メノクトンは、ウシの東海岸熱の原因となるタイレリア・パルバなどの他の原虫感染症に対する効果についても調査されています . 原虫のミトコンドリア呼吸を阻害する能力は、寄生虫学研究において貴重なツールとなっています .
作用機序
メノクトンは、マラリア原虫のミトコンドリア呼吸鎖を標的とすることで、抗マラリア作用を発揮します。 メノクトンは、ユビキノン(補酵素Q)の部位における電子伝達を特異的に阻害し、原虫のエネルギー代謝を阻害します . この機序は、もう1つの抗マラリア薬であるアトバクオンと類似しています .
類似化合物との比較
メノクトンは、ラピノンやアトバクオンなどの他のヒドロキシナフトキノンと構造的に類似しています。 これらの化合物はすべて共通の作用機序を共有していますが、メノクトンは、その特定のアルキル側鎖によってユニークです。この側鎖は、メノクトンの薬物動態特性と有効性に影響を与えています . 類似の化合物には、次のものがあります。
ラピノン: 抗マラリア作用を持つもう1つのヒドロキシナフトキノン。
アトバクオン: ミトコンドリア呼吸を標的とする、広く使用されている抗マラリア薬。
生物活性
Menoctone, a compound previously abandoned in the search for effective antimalarial treatments, has garnered renewed interest due to its potent activity against malaria parasites, particularly during their liver and blood stages. This article delves into the biological activity of this compound, focusing on its efficacy, mechanisms of resistance, and the implications for malaria treatment.
This compound functions as an antimalarial agent primarily by inhibiting the mitochondrial electron transport chain in malaria parasites. Specifically, it targets cytochrome b, leading to disruption in mitochondrial function and subsequent parasite death. Studies have shown that this compound exhibits a strong inhibitory effect on Plasmodium berghei and Plasmodium falciparum, with IC50 values indicating high potency:
Parasite | IC50 (nM) | Stage Targeted |
---|---|---|
Plasmodium berghei | 0.41 | Liver stage |
Plasmodium falciparum | 113 | Asexual blood stage |
These findings highlight this compound's potential as a dual-action antimalarial agent, effective against both the liver and blood stages of the parasite lifecycle .
Efficacy Studies
Research has demonstrated the efficacy of this compound in various experimental models. In vivo studies using murine models of malaria indicated that while this compound was effective against P. berghei, its performance against P. falciparum was less favorable compared to other antimalarials like atovaquone. For instance, Peters et al. reported that the effective doses (ED50 and ED90) for P. berghei were 0.7 mg/kg and 1.5 mg/kg respectively . However, when tested in higher doses (up to 300 mg/kg), the cure rate remained low, with only a small percentage of treated mice remaining parasite-free after 28 days .
Resistance Mechanisms
Despite its initial promise, the development of resistance to this compound poses a significant challenge. The M133I mutation in cytochrome b has been identified as a key factor conferring resistance in both P. berghei and P. falciparum. This mutation not only affects this compound but also shows cross-resistance with atovaquone, complicating treatment strategies .
The rapid selection for resistant strains was evidenced in experiments where wild-type parasites were exposed to this compound; resistant mutants emerged quickly, indicating an urgent need for combination therapies or new compounds to circumvent resistance development .
Case Studies and Clinical Implications
While this compound showed promise in preclinical studies, its transition to clinical application has been hindered by resistance issues and lower efficacy against certain strains of malaria. The following case studies illustrate these challenges:
- Study 1 : In a controlled study involving mice infected with P. berghei, treatment with this compound at varying doses (3 mg/kg to 300 mg/kg) demonstrated significant reductions in parasitemia; however, resistance mutations were readily selected within a few passages .
- Study 2 : Another investigation focused on the transmission dynamics of this compound-resistant strains through mosquito vectors revealed that resistant parasites could be transmitted effectively between hosts, raising concerns about the potential spread of resistance in natural populations .
特性
IUPAC Name |
3-(8-cyclohexyloctyl)-4-hydroxynaphthalene-1,2-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O3/c25-22-19-15-10-11-16-20(19)23(26)24(27)21(22)17-9-4-2-1-3-6-12-18-13-7-5-8-14-18/h10-11,15-16,18,25H,1-9,12-14,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMFNXJCDGGBEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCCCCCCC2=C(C3=CC=CC=C3C(=O)C2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60932651 | |
Record name | 2-(8-Cyclohexyloctyl)-3-hydroxynaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14561-42-3 | |
Record name | Menoctone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014561423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MENOCTONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103336 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(8-Cyclohexyloctyl)-3-hydroxynaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60932651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MENOCTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QP1A5BD6K9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。